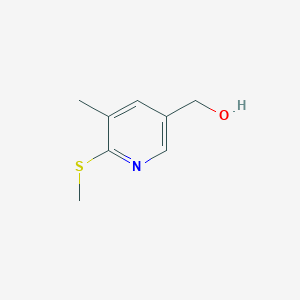

(5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol

Description

Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with profound implications for medicinal and pharmaceutical sciences. globalresearchonline.net The pyridine ring, a six-membered heteroaromatic structure where a nitrogen atom replaces one carbon-hydrogen unit of benzene (B151609), is a prevalent scaffold in numerous natural products, including vitamins and alkaloids. researchgate.netmdpi.com In the realm of drug discovery, this nitrogen-bearing heterocycle is considered a "privileged scaffold," consistently incorporated into a wide array of drug candidates approved by the FDA. nih.gov Its versatility stems from several key attributes: the nitrogen atom can act as a hydrogen bond acceptor, enhance water solubility, and modulate the electronic properties of the molecule, which in turn influences pharmacokinetic and pharmacodynamic profiles. mdpi.comresearchgate.net

Pyridine derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. globalresearchonline.netmdpi.comtandfonline.com Consequently, medicinal chemists are continually inspired to synthesize novel pyridine-based compounds to explore new therapeutic avenues. researchgate.net The strategic incorporation of the pyridine nucleus is a common tactic to improve the solubility and bioavailability of less soluble chemical entities. researchgate.net Essential medicines such as isoniazid (B1672263) (antitubercular), nifedipine (B1678770) (calcium channel blocker), and imatinib (B729) (kinase inhibitor) all feature a pyridine core, underscoring the scaffold's significance in modern therapeutics. sarchemlabs.comnih.gov

Structural Significance of the (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol Scaffold within Heterocyclic Chemistry

Pyridine Core : The pyridine ring itself is a fundamental component. It is often employed as a bioisosteric replacement for a benzene ring in drug design. mdpi.com This substitution can introduce a hydrogen bond accepting group (the nitrogen atom), improve solubility, and alter metabolic pathways. mdpi.comresearchgate.net

Hydroxymethyl Group (-CH₂OH) at Position 3 : This substituent, which classifies the molecule as a pyridyl methanol (B129727), is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity significantly increases the potential for specific interactions with biological targets like enzymes and receptors. Research on pyridyl methanol derivatives has highlighted their potential in developing novel therapeutic agents, such as selective antagonists for transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders. acs.orgnih.govresearchgate.net

Methyl Group (-CH₃) at Position 5 : The methyl group is a small, lipophilic substituent. In medicinal chemistry, the addition of a methyl group can influence a molecule's binding affinity to its target through steric effects, fill hydrophobic pockets in a receptor, and block sites of metabolism, thereby increasing the compound's metabolic stability and duration of action. acs.org

Methylsulfanyl Group (-SCH₃) at Position 6 : Organosulfur compounds are a critical class of therapeutic agents due to their diverse roles in biological systems. mdpi.com The methylsulfanyl group, also known as a methylthio group, can impact the electronic nature of the pyridine ring and participate in various non-covalent interactions. The sulfur atom's unique properties, including its size, polarizability, and ability to exist in multiple oxidation states, can be leveraged in drug design. mdpi.com Thioethers are important structural motifs in many pharmaceuticals and can be precursors to sulfoxides and sulfones, further expanding their chemical utility. acs.org

The specific arrangement of these three groups on the pyridine scaffold—a hydrogen-bonding group, a lipophilic group, and a polarizable sulfur-containing group—creates a molecule with a complex and distinct physicochemical profile, making it an interesting subject for further chemical and biological investigation.

Overview of Academic Research Trends Pertaining to Pyridyl Methanols and Alkyl(aryl)sulfanyl Pyridines

Academic research into scaffolds related to this compound reflects broader trends in synthetic and medicinal chemistry. The synthesis of polysubstituted pyridines, in general, is an active area of research, employing methods such as cycloaddition, condensation, and cyclization reactions to build these complex frameworks. nih.gov

Research on pyridyl methanols is heavily influenced by their potential pharmacological applications. A significant trend is the development of these compounds as selective ion channel modulators. For instance, extensive research has been conducted on pyridinyl methanol derivatives as potent and selective antagonists of the TRPV3 ion channel, with the goal of developing new treatments for neuropathic and central pain. acs.orgnih.gov Synthetic chemistry research also focuses on new methods for preparing these compounds and studying their subsequent reactions, such as chlorination or reactions with acids. researchgate.netnih.gov

The field of alkyl(aryl)sulfanyl pyridines and related organosulfur heterocycles is also advancing. Synthetic efforts are directed towards creating novel molecular architectures containing this moiety. For example, methods have been developed for synthesizing pyrazoles that incorporate an alkylsulfanyl group, which are then linked to a pyridine ring. researchgate.net More broadly, organosulfur compounds are being investigated for their ability to activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. mdpi.com The introduction of sulfonyl groups, which can be derived from thioethers, onto bioactive cores like indoles is a recognized strategy in medicinal chemistry to generate compounds with antiviral and anticancer properties. acs.org The development of efficient methods for creating carbon-sulfur bonds, such as hydrothiolation, is a current focus, aiming to make these valuable compounds more accessible for late-stage functionalization of bioactive molecules. acs.org

Rationale for Comprehensive Academic Investigation of the Chemical Compound

A comprehensive academic investigation of this compound is warranted by its status as a novel, unexplored chemical entity that combines several functionalities of known significance in medicinal and materials chemistry. The rationale for its study is built on the principles of rational drug design and molecular exploration.

The molecule represents a confluence of three distinct pharmacophoric elements on a single, biologically relevant pyridine scaffold. The hydroxymethyl group provides hydrogen bonding capabilities crucial for target recognition, the methyl group can enhance binding affinity and metabolic stability, and the methylsulfanyl group offers unique electronic and steric properties and is a common feature in bioactive molecules. acs.orgacs.orgmdpi.com The specific substitution pattern may lead to emergent chemical properties and biological activities that are not simply an aggregate of the individual parts.

Systematic investigation of this compound would contribute to the fundamental understanding of structure-activity relationships (SAR) in polysubstituted pyridines. As a novel research chemical, its synthesis and characterization would provide valuable data for synthetic chemists. pharmaffiliates.com Furthermore, screening this compound in a variety of biological assays (e.g., kinase inhibition, antimicrobial, antiviral, or receptor binding assays) could uncover novel therapeutic leads. The combination of functional groups suggests potential for antioxidant activity or for interaction with targets involved in cellular signaling. mdpi.comnih.gov Therefore, studying this compound serves the dual purpose of expanding the library of known chemical compounds and potentially identifying a new molecule with valuable biological or material properties.

Chemical Compound Data

Below are tables detailing the available identifying and physicochemical property data for the subject compound.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (5-Methyl-6-methylsulfanyl-pyridin-3-yl)methanol |

| Molecular Formula | C₈H₁₁NOS |

| Molecular Weight | 169.24 g/mol |

| CAS Number | 1246335-51-3 |

Table 2: Predicted Physicochemical Properties for this compound

Note: The following data are computationally predicted and have not been experimentally verified.

| Property | Predicted Value |

|---|---|

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 50.4 Ų |

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-6-methylsulfanylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6-3-7(5-10)4-9-8(6)11-2/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRASETBKPYTNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 6 Methylsulfanyl Pyridin 3 Yl Methanol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process illuminates the key bond formations and strategic disconnections necessary for a successful synthesis.

Identification of Key Synthetic Precursors

The primary disconnections for the target molecule involve the carbon-sulfur bond at the 6-position and the construction of the pyridine (B92270) ring itself. A plausible retrosynthetic pathway is outlined below:

C-S Bond Disconnection: The methylsulfanyl group can be installed late in the synthesis via a nucleophilic aromatic substitution reaction. This suggests a key precursor, a 6-halo-5-methylpyridin-3-yl derivative, such as (6-chloro-5-methyl-pyridin-3-yl)-methanol . The reaction would involve a sulfide (B99878) source like sodium thiomethoxide. The nucleophilic substitution of halopyridines is a well-established transformation. tandfonline.comyoutube.comyoutube.com

Functional Group Interconversion: The hydroxymethyl group at the 3-position can be derived from the reduction of a carboxylic acid or its ester derivative. This points to 5-methyl-6-sulfanylpyridine-3-carboxylic acid or its corresponding ester as a more advanced precursor. The reduction of nicotinic acid derivatives to pyridyl methanols is a common synthetic step. researchgate.netnih.gov

Pyridine Ring Construction: The substituted pyridine core can be assembled through various classical pyridine syntheses. Considering the substitution pattern, a [3+3] cycloaddition approach is a viable strategy. nih.govacs.org This could involve the condensation of a suitable enamine with an unsaturated aldehyde or ketone. Alternatively, multi-component reactions that form the pyridine ring in a single step could be employed. pharmaguideline.com

Based on this analysis, key synthetic precursors can be tabulated as follows:

| Precursor Name | Structure | Synthetic Utility |

| (6-Chloro-5-methyl-pyridin-3-yl)-methanol | Precursor for late-stage introduction of the methylsulfanyl group. | |

| 5-Methyl-6-chloropyridine-3-carboxylic acid | Intermediate for the formation of the hydroxymethyl group via reduction. | |

| Substituted Enamines and Unsaturated Carbonyls | Various | Building blocks for the construction of the pyridine ring via cycloaddition. |

Assessment of Synthetic Complexity and Pathway Design

The synthesis of this compound involves a moderate level of complexity, primarily centered on achieving the desired regiochemistry of the substituents on the pyridine ring. The designed pathway should prioritize the following:

Regiocontrol: The placement of the methyl, methylsulfanyl, and hydroxymethyl groups at positions 5, 6, and 3, respectively, must be precise. Ring synthesis methods that offer high regioselectivity are therefore preferred.

Functional Group Compatibility: The chosen synthetic route must be compatible with the various functional groups present in the intermediates and the final product. For instance, the reduction of a carboxylic acid to an alcohol should not affect other reducible groups unless desired.

Convergence: A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, can often be more efficient than a linear approach.

A potential forward synthesis, based on the retrosynthetic analysis, would commence with the construction of a 3,5,6-trisubstituted pyridine ring, followed by functional group manipulations to yield the final product.

Total Synthesis Approaches to the Target Compound

While a specific total synthesis of this compound is not extensively documented in the literature, established methodologies for the synthesis of polysubstituted pyridines can be applied.

Multi-Step Reaction Sequences and Convergent Syntheses

A plausible multi-step synthesis could begin with the construction of a suitably substituted pyridine ring. One such approach is the Bohlmann-Rahtz pyridine synthesis, which allows for the formation of 2,3,6-trisubstituted pyridines. nih.gov A modified version of this synthesis could potentially be employed to generate a pyridine with the desired substitution pattern.

Alternatively, a convergent strategy could involve the synthesis of a pre-functionalized fragment that is then cyclized to form the pyridine ring. For example, a three-component coupling sequence can provide regiospecific synthesis of substituted pyridines. nih.gov

A hypothetical multi-step synthesis is outlined below:

Pyridine Ring Formation: A [3+3] cycloaddition between an appropriately substituted enamine and an α,β-unsaturated carbonyl compound could yield a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding pyridine.

Halogenation: Introduction of a chlorine or bromine atom at the 6-position of the pyridine ring.

Introduction of the Methylsulfanyl Group: Nucleophilic aromatic substitution of the 6-halo group with sodium thiomethoxide. tandfonline.com

Functional Group Manipulation: Conversion of a precursor group at the 3-position (e.g., a cyano or ester group) to a hydroxymethyl group via reduction.

Development of Efficient Cascade and One-Pot Reactions

Modern synthetic chemistry increasingly focuses on the development of cascade and one-pot reactions to improve efficiency and reduce waste. Several one-pot methodologies for the synthesis of functionalized pyridines have been reported. nih.gov

For the synthesis of the target compound, a one-pot, multi-component reaction could be envisioned. Such a reaction might involve the condensation of an aldehyde, a β-ketoester, a sulfur-containing nucleophile, and a nitrogen source, such as ammonia (B1221849), in a manner analogous to the Hantzsch pyridine synthesis. pharmaguideline.com While the direct incorporation of a methylsulfanyl group in a classical Hantzsch reaction is not standard, modifications to the reaction conditions or starting materials could potentially achieve this.

Cascade reactions, where a single starting material undergoes a series of intramolecular transformations, also offer an elegant route to complex molecules. A cascade reaction involving a cycloaddition followed by a rearrangement could potentially be designed to construct the desired pyridine core. youtube.com

Regioselective Functionalization of Pyridine Ring

The regioselective functionalization of a pre-formed pyridine ring is a powerful strategy for the synthesis of substituted pyridines. For the synthesis of this compound, this approach could be particularly useful for introducing the substituents at the desired positions.

A key strategy would involve starting with a commercially available or readily synthesized pyridine derivative and sequentially introducing the required functional groups. For instance, starting with a 3-picoline derivative, one could envision the following transformations:

Directed ortho-Metalation: Using a directing group at the 3-position (e.g., a protected hydroxymethyl group), one could direct metalation to the 2- and 4-positions. However, achieving regioselectivity for the 6-position would be challenging with this method.

Halogenation and Cross-Coupling: Selective halogenation of the pyridine ring, followed by cross-coupling reactions, is a versatile approach. For example, a 3,5-disubstituted pyridine could be halogenated at the 6-position, followed by a nucleophilic aromatic substitution to introduce the methylsulfanyl group.

C-H Functionalization: Direct C-H functionalization reactions are an increasingly important tool in organic synthesis. nih.gov While challenging for pyridine due to its electron-deficient nature, recent advances have made this approach more feasible. Regioselective C-H methylation or the introduction of a sulfur-containing group could potentially be achieved using transition-metal catalysis.

The following table summarizes some regioselective functionalization reactions applicable to pyridine synthesis:

| Reaction Type | Position(s) Functionalized | Reagents/Catalysts |

| Nucleophilic Aromatic Substitution | 2, 4, 6 (with leaving group) | Nucleophiles (e.g., NaSMe) |

| Directed ortho-Metalation | 2, 6 (with directing group at 3 or 5) | Organolithium reagents |

| Minisci Reaction (Radical Substitution) | 2, 4, 6 | Radical precursors, acid |

| Transition-Metal Catalyzed C-H Activation | Various | Pd, Rh, Ir catalysts |

Introduction of Methyl Group at C-5 Position

The regioselective introduction of a methyl group at the C-5 position of a pyridine ring, particularly in the presence of other substituents, is a critical step in the synthesis of the target compound. Various methods have been developed for the methylation of pyridines, with transition metal-catalyzed cross-coupling reactions being a prominent approach.

One potential strategy involves the use of a pre-functionalized pyridine ring, such as a halopyridine, which can then undergo a palladium-catalyzed methylation reaction. For instance, a 5-halopyridine derivative could be coupled with a methylating agent like methylboronic acid or its esters in a Suzuki-Miyaura coupling. The choice of catalyst, ligand, and reaction conditions is crucial to ensure high yield and selectivity. Research has shown that palladium catalysts, in combination with suitable phosphine (B1218219) ligands, are effective for the methylation of aryl and heteroaryl boronate esters. nih.gov

Alternatively, direct C-H methylation of the pyridine ring has emerged as a powerful and atom-economical method. Rhodium-catalyzed C-H methylation has been demonstrated for the functionalization of pyridines at the C-3 and C-5 positions. rsc.org This approach often utilizes directing groups to achieve the desired regioselectivity. In the context of synthesizing this compound, a directing group at a strategic position could facilitate the selective methylation at C-5.

The following table summarizes representative methods for the introduction of a methyl group onto a pyridine ring:

| Method | Reagents and Conditions | Key Features |

| Suzuki-Miyaura Coupling | 5-Halopyridine, Methylboronic acid/ester, Pd catalyst, Ligand, Base | High yield and functional group tolerance. |

| Direct C-H Methylation | Pyridine derivative, Methylating agent (e.g., CH3I), Transition metal catalyst (e.g., Pd, Rh) | Atom-economical, avoids pre-functionalization. |

Incorporation of Methylsulfanyl Group at C-6 Position

The introduction of a methylsulfanyl group at the C-6 position of the pyridine ring can be effectively achieved through nucleophilic aromatic substitution (SNAr) on a suitable 6-halopyridine precursor. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-6 positions, facilitates nucleophilic attack.

A common strategy involves the reaction of a 6-chloro- or 6-bromopyridine derivative with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of other electron-withdrawing groups on the ring.

For the synthesis of the target molecule, a plausible intermediate would be a 6-halo-5-methylpyridine derivative. The subsequent reaction with sodium thiomethoxide would yield the desired 6-methylsulfanyl-5-methylpyridine core. It is important to control the reaction conditions to avoid side reactions, such as demethylation of the methylsulfanyl group.

| Starting Material | Reagent | Product |

| 6-Chloro-5-methylpyridine-3-carbaldehyde | Sodium thiomethoxide (NaSMe) | 5-Methyl-6-(methylsulfanyl)pyridine-3-carbaldehyde |

This transformation is a well-established method for the synthesis of aryl and heteroaryl thioethers.

Formation of Methanol (B129727) Group at C-3 Position via Reduction or Rearrangement

The final step in the synthesis of this compound involves the formation of a methanol group at the C-3 position. This is most commonly achieved by the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid ester.

Starting from a 3-formylpyridine derivative, such as 5-methyl-6-(methylsulfanyl)pyridine-3-carbaldehyde, a chemoselective reduction is required to convert the aldehyde to a primary alcohol without affecting the other functional groups. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4). Sodium borohydride is generally a milder and more selective reagent, making it a suitable choice to avoid potential reduction of the pyridine ring or cleavage of the methylsulfanyl group.

Alternatively, if the synthesis proceeds through a 3-pyridinecarboxylic acid or its ester, a more powerful reducing agent like LiAlH4 would be necessary to achieve the reduction to the corresponding alcohol. In such cases, careful control of the reaction conditions, including temperature and stoichiometry, is essential to ensure the desired outcome.

The following table illustrates the reduction of a 3-formylpyridine to a 3-pyridinemethanol:

| Substrate | Reducing Agent | Product |

| 5-Methyl-6-(methylsulfanyl)pyridine-3-carbaldehyde | Sodium borohydride (NaBH4) | This compound |

Catalytic Methods in Synthesis

Modern synthetic organic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues can greatly benefit from the application of various catalytic strategies.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

As mentioned earlier, transition metal catalysis plays a pivotal role in the introduction of the methyl group at the C-5 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds on the pyridine ring. mdpi.com Furthermore, recent advancements in C-H activation and functionalization, often catalyzed by transition metals like palladium, rhodium, and iridium, offer direct and atom-economical routes to functionalized pyridines. figshare.com These methods can potentially streamline the synthesis by avoiding the need for pre-functionalized starting materials.

Organocatalytic and Biocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For instance, the reduction of the 3-formyl group could potentially be achieved using organocatalytic methods, which often offer high enantioselectivity for the synthesis of chiral alcohols. While the target molecule is achiral, the principles of organocatalysis can be applied to develop mild and selective reduction protocols.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity and sustainability. For the synthesis of the target molecule, biocatalytic approaches could be envisioned for specific transformations. For example, a biocatalytic oxidation of a methyl group at the C-3 position of a suitable precursor could lead to the formation of the desired methanol functionality. While this is a more speculative approach for this specific molecule, the field of biocatalysis is rapidly expanding and offers promising avenues for the synthesis of complex molecules.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be incorporated.

The use of catalytic methods, particularly those with high turnover numbers and selectivity, is inherently green as it reduces waste and energy consumption. Atom-economical reactions, such as C-H functionalization, are also highly desirable as they maximize the incorporation of atoms from the reactants into the final product.

By carefully considering these principles throughout the synthetic planning, the production of this compound can be made more environmentally benign.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgprimescholars.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. primescholars.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

In the synthesis of pyridine derivatives, multi-component reactions (MCRs) are often highlighted for their high atom economy. researchgate.netnih.gov The Hantzsch pyridine synthesis, a classic example of an MCR, combines an aldehyde, a β-keto ester (2 equivalents), and a nitrogen donor (like ammonia or ammonium (B1175870) acetate) to form a dihydropyridine, which is then oxidized to the pyridine ring. wikipedia.org This approach is inherently more atom-efficient than linear syntheses that involve multiple steps with intermediate isolation. wikipedia.org

Table 1: Comparison of Atom Economy in Different Synthetic Approaches to Pyridine Analogues

| Synthetic Approach | Typical Reactants | Typical Byproducts | Theoretical Atom Economy | Key Advantages |

| Traditional Linear Synthesis | Various, depends on specific pathway | Often includes leaving groups, protecting group waste | Generally Lower | Stepwise control over substitution patterns |

| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester, Ammonia | Water | High | Convergent, single-pot reaction |

| Solvent-Free C-H Functionalization | Pyridine N-oxide, Dialkylcyanamide | None (in ideal cases) | Very High | Reduced solvent waste, high efficiency |

Note: The actual atom economy can vary depending on the specific substrates and reaction conditions.

Sustainable Solvent and Reagent Selection

The choice of solvents and reagents significantly impacts the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. The pharmaceutical industry is actively seeking greener alternatives to minimize its environmental impact. ijarsct.co.in

For the synthesis of pyridine analogues, several sustainable solvent strategies have been explored:

Aqueous Media: Water is a non-toxic, non-flammable, and readily available solvent. The Hantzsch synthesis has been successfully performed in aqueous micellar solutions, sometimes enhanced with ultrasonic irradiation, leading to high yields. wikipedia.org

Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. They are non-volatile and can often be recycled, making them a greener alternative to traditional organic solvents in reactions like the Hantzsch synthesis. wikipedia.org

Deep Eutectic Solvents (DES): As a newer class of green solvents, DES are biodegradable, non-toxic, and inexpensive. Their potential in catalytic reactions for pyridine synthesis under mild conditions is an active area of research. ijarsct.co.in

Solvent-Free Reactions: Conducting reactions without a solvent, often with microwave assistance, can significantly reduce waste and energy consumption. nih.govijarsct.co.in

The selection of reagents also plays a crucial role. The use of green catalysts and avoiding hazardous reagents are key considerations. researchgate.netnih.gov For instance, in the aromatization step of the Hantzsch synthesis, traditional oxidants like chromic acid or potassium permanganate (B83412) can be replaced with milder and more environmentally benign options like ferric chloride. wikipedia.org

Table 2: Green Solvent and Reagent Alternatives in Pyridine Synthesis

| Conventional Approach | Green Alternative | Rationale for Sustainability |

| Volatile Organic Solvents (e.g., Methanol, THF) | Water, Ionic Liquids, Deep Eutectic Solvents | Reduced volatility, toxicity, and flammability; potential for recycling. wikipedia.orgijarsct.co.in |

| Harsh Oxidizing Agents (e.g., CrO₃, KMnO₄) | Ferric Chloride, Manganese Dioxide | Milder reaction conditions, less toxic metal waste. wikipedia.org |

| Stoichiometric Bases | Catalytic amounts of solid acids or bases | Reduced waste, easier separation. |

Waste Minimization and Byproduct Management

Waste management in pharmaceutical manufacturing is a critical aspect of sustainable production. adragos-pharma.comvlses.com The generation of waste can stem from various sources, including spent solvents, reaction byproducts, and purification materials. slideshare.net A comprehensive waste management strategy involves minimizing waste at its source and implementing effective disposal and recycling methods.

Key strategies for waste minimization in the synthesis of this compound and its analogues include:

Process Optimization: Streamlining synthetic routes by reducing the number of steps can significantly cut down on waste from intermediate purifications and solvent usage. axil-is.com

Catalysis: The use of catalysts, especially heterogeneous catalysts, allows for easier separation from the reaction mixture and can often be recycled and reused, minimizing solid waste.

Byproduct Valorization: Exploring potential applications for byproducts can turn waste streams into valuable products. While not always feasible, this approach aligns with the principles of a circular economy. longdom.org

Proper Waste Segregation: In a manufacturing setting, proper segregation of hazardous and non-hazardous waste is crucial for safe and compliant disposal. adragos-pharma.com For instance, chemical residues and contaminated materials from synthesis must be handled according to strict regulations to prevent environmental contamination. vlses.com

The pharmaceutical industry is increasingly adopting a "green-by-design" approach, where sustainability is considered at the earliest stages of process development to minimize waste generation throughout the product lifecycle. axil-is.com

Chemical Reactivity and Transformation Studies of 5 Methyl 6 Methylsulfanyl Pyridin 3 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol is a versatile functional group that can undergo a variety of transformations, including acylation, etherification, oxidation, reduction, and nucleophilic substitution.

The hydroxyl group can be readily converted into esters, ethers, and amides through established synthetic methodologies.

Esterification: Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The reaction with an acid anhydride, for instance, is often carried out in the presence of a base like pyridine (B92270), which can also act as the solvent. libretexts.orglibretexts.orgyoutube.com

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Catalyst/Solvent | Product |

| This compound | Acetic Anhydride | Pyridine | (5-Methyl-6-methylsulfanyl-pyridin-3-yl)methyl acetate |

Etherification: The formation of an ether linkage can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comfrancis-press.comwikipedia.orgyoutube.com This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org

Table 2: Representative Etherification Reaction (Williamson Synthesis)

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-(Methoxymethyl)-5-methyl-2-(methylsulfanyl)pyridine |

Amidation: While direct reaction with an amide is not typical, the hydroxyl group can be converted to a leaving group or activated to facilitate reaction with an amine. A common method for achieving this transformation is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a variety of functional groups, including those derived from nitrogen nucleophiles like phthalimide. researchgate.netnih.govcommonorganicchemistry.comorganic-chemistry.orgnih.gov

Table 3: Representative Amidation Reaction (via Mitsunobu Reaction)

| Reactant 1 | Nucleophile | Reagents | Solvent | Intermediate Product |

| This compound | Phthalimide | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | 2-((5-Methyl-6-methylsulfanyl-pyridin-3-yl)methyl)isoindoline-1,3-dione |

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective Oxidation to Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the selective oxidation of the primary alcohol to the corresponding aldehyde, 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde, without significant over-oxidation to the carboxylic acid. youtube.comresearchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from CrO3 and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, 5-Methyl-6-methylsulfanyl-nicotinic acid. libretexts.orgqub.ac.uk

The reduction of the carbinol group to a methyl group is a more challenging transformation that would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and would likely also affect the pyridine ring and the methylsulfanyl group.

Table 4: Oxidation and Reduction Pathways

| Starting Material | Reagent/Conditions | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde |

| This compound | Potassium Permanganate (KMnO4) | 5-Methyl-6-methylsulfanyl-nicotinic acid |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide. This can be achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, or with a halogenating agent like thionyl chloride (SOCl2). Once converted, the resulting compound can readily undergo SN2 reactions with a variety of nucleophiles. researchgate.netsci-hub.se

Table 5: Nucleophilic Substitution via Tosylate Intermediate

| Reactant | Reagent 1 (Activation) | Reagent 2 (Substitution) | Product Example (with CN- as nucleophile) |

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sodium Cyanide (NaCN) | (5-Methyl-6-methylsulfanyl-pyridin-3-yl)acetonitrile |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, making it basic and available for reactions with electrophiles. wikipedia.org

As a substituted pyridine, this compound is a weak base and will react with acids to form pyridinium salts. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The methyl group at the 5-position is an electron-donating group, which increases the electron density on the nitrogen and thus increases its basicity. The methylsulfanyl group at the 6-position is also generally considered to be electron-donating through resonance, which would further enhance the basicity of the pyridine nitrogen. The pKa of the conjugate acid of this compound is expected to be higher than that of unsubstituted pyridine (pKa of pyridinium ion is approximately 5.2). mdpi.comrdd.edu.iqresearchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). bohrium.comarkat-usa.orggoogle.comacs.orgchemtube3d.com This transformation introduces a positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties and reactivity of the pyridine ring. However, the presence of the easily oxidizable methylsulfanyl group could lead to competitive oxidation at the sulfur atom.

N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form N-alkylpyridinium salts. acs.orgnih.govacs.orgresearchgate.net This reaction is a straightforward SN2 process where the nitrogen attacks the electrophilic carbon of the alkyl halide.

Table 6: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent | Product |

| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | (5-Methyl-6-methylsulfanyl-1-oxido-pyridin-1-ium-3-yl)methanol |

| N-Alkylation | Methyl Iodide | 3-(Hydroxymethyl)-5-methyl-2-(methylsulfanyl)-1-methylpyridin-1-ium iodide |

Coordination Chemistry: Ligand Properties and Metal Complexation

This compound possesses multiple potential coordination sites, making it an interesting ligand for metal complexation. The nitrogen atom of the pyridine ring is a primary Lewis basic site for coordination to a wide range of transition metals. wikipedia.orgresearchgate.net The sulfur atom of the methylsulfanyl group, with its lone pairs of electrons, can also participate in coordination, potentially leading to chelation. Furthermore, the oxygen atom of the methanol (B129727) group could be involved in binding, although it is generally a weaker donor than the pyridine nitrogen or the thioether sulfur.

The coordination behavior is expected to be influenced by the steric and electronic properties of the ligand and the nature of the metal ion. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with various geometries, including octahedral and tetrahedral arrangements. wikipedia.orgjscimedcentral.com The presence of the methylsulfanyl group at the 6-position, ortho to the nitrogen, might introduce some steric hindrance that could influence the coordination geometry and the number of ligands that can bind to a metal center.

Complexes of ligands containing both pyridine and thioether functionalities have been studied, and they often exhibit versatile coordination modes. Depending on the metal ion and reaction conditions, this compound could act as a monodentate ligand through the pyridine nitrogen, or as a bidentate N,S-chelating ligand. The formation of such chelate complexes is often thermodynamically favored.

Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions

| Metal Ion | Predicted Coordination Mode | Potential Complex Geometry |

| Cu(II) | Bidentate (N,S) | Square Planar or Distorted Octahedral |

| Pd(II) | Bidentate (N,S) | Square Planar |

| Pt(II) | Bidentate (N,S) | Square Planar |

| Ru(II) | Bidentate (N,S) or Monodentate (N) | Octahedral |

| Ag(I) | Monodentate (N) or Bridging | Linear or Tetrahedral |

This table is predictive and based on the known coordination chemistry of analogous pyridyl and thioether ligands.

Transformations of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group is a versatile functional handle that can undergo several transformations, significantly altering the electronic and steric properties of the molecule.

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, readily forming the corresponding sulfoxide (B87167) and sulfone. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. For instance, mild oxidizing agents like sodium periodate (B1199274) or one equivalent of m-chloroperbenzoic acid (m-CPBA) at low temperatures are typically used for the synthesis of sulfoxides. Stronger oxidizing agents, such as excess m-CPBA, hydrogen peroxide, or potassium permanganate, will typically lead to the formation of the sulfone.

The oxidation of the sulfur atom significantly impacts the electronic nature of the substituent. The methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are strongly electron-withdrawing, which will decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic aromatic substitution.

Table 2: Predicted Conditions for the Oxidation of the Methylsulfanyl Group

| Product | Reagent | Typical Conditions |

| (5-Methyl-6-methylsulfinyl-pyridin-3-yl)-methanol | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to rt |

| (5-Methyl-6-methylsulfonyl-pyridin-3-yl)-methanol | m-CPBA (>2 equiv.) | CH₂Cl₂, rt |

| (5-Methyl-6-methylsulfonyl-pyridin-3-yl)-methanol | H₂O₂ / Acetic Acid | Heat |

This table is based on general procedures for the oxidation of aryl methyl sulfides.

While less common than reactions at the aromatic ring, nucleophilic attack at the sulfur atom of a thioether can occur under specific conditions, leading to the displacement of the methyl group. However, for simple methyl thioethers, this reaction is generally difficult. The oxidation of the sulfur to a sulfonium (B1226848) salt would render it much more susceptible to nucleophilic attack.

The carbon-sulfur bond in aryl thioethers can be cleaved under various conditions, including reductive, oxidative, and transition-metal-catalyzed reactions. For instance, treatment with certain reducing agents can lead to desulfurization. In the context of pyridine-2-thiol (B7724439) derivatives, C-S bond cleavage has been observed in the presence of transition metal complexes and hydrogen. nih.gov While direct C-S bond cleavage of the methylsulfanyl group in this compound would likely require harsh conditions, it remains a potential transformation pathway, for example, in the presence of strong bases or certain metal catalysts. nih.gov Rearrangement processes involving the methylsulfanyl group are less common but could potentially be induced under photochemical or thermal conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. youtube.com The substituents already present on the ring—a methyl group, a methylsulfanyl group, and a methanol group—will direct the position of any incoming electrophile. The methyl group is an activating, ortho-, para-directing group. The methylsulfanyl group is also generally considered ortho-, para-directing and activating. The hydroxymethyl group is weakly deactivating and meta-directing.

Considering the positions of the existing substituents, the C4 position is the most likely site for electrophilic attack, being para to the activating methyl group and ortho to the activating methylsulfanyl group. The C2 position is sterically hindered by the methylsulfanyl group.

Halogenation: Direct halogenation of pyridines often requires harsh conditions. nih.govnih.gov The reaction of this compound with electrophilic halogenating agents like Br₂ or Cl₂ in the presence of a Lewis acid would be expected to yield predominantly the 4-halo derivative. Milder, more selective halogenation methods have been developed for pyridine systems. chemrxiv.orgthieme-connect.com

Nitration: Nitration of pyridine itself is notoriously difficult and requires forcing conditions, yielding the 3-nitro product in low yield. ijrar.org For substituted pyridines, the regioselectivity is controlled by the existing groups. For this compound, nitration with a mixture of nitric and sulfuric acid would be expected to be challenging due to the deactivating effect of the protonated pyridine nitrogen. If the reaction were to proceed, the 4-nitro product would be the anticipated major isomer due to the directing effects of the methyl and methylsulfanyl groups. The use of milder nitrating agents might be necessary to avoid decomposition. rsc.org

Sulfonation: Sulfonation of pyridine requires even more drastic conditions than nitration and typically yields pyridine-3-sulfonic acid. pearson.com The sulfonation of this compound would likely be very difficult to achieve and would be expected to occur at the C4 position if successful.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-(5-methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-(5-methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfo-(5-methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted pyridines.

Friedel-Crafts Type Reactions

Friedel-Crafts reactions, which include alkylation and acylation, are cornerstone methods for forming carbon-carbon bonds on aromatic rings. However, pyridine and its derivatives are notoriously unreactive under typical Friedel-Crafts conditions. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), which is essential for activating the electrophile. This coordination has two primary consequences: it creates a positively charged pyridinium species, which deactivates the ring towards electrophilic attack, and it sequesters the catalyst, preventing it from participating in the reaction.

The substituents on "this compound"—the methyl and methylsulfanyl groups—are electron-donating, which would typically increase the electron density of the pyridine ring and make it more susceptible to electrophilic substitution. However, this activating effect is generally insufficient to overcome the strong deactivation caused by the nitrogen atom and its interaction with the Lewis acid catalyst. Direct Friedel-Crafts acylation of pyridines is particularly challenging and rarely successful. organic-chemistry.orgacs.orgresearchgate.netacs.org Therefore, it is predicted that "this compound" would be unreactive in Friedel-Crafts type reactions under standard conditions. Alternative strategies, such as pre-functionalization followed by cross-coupling reactions, would likely be necessary to introduce acyl or alkyl groups to the pyridine ring.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orguwindsor.cabaranlab.orgharvard.edu This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles.

In the case of "this compound," several functional groups could potentially act as DMGs: the hydroxymethyl group, the methylsulfanyl group, and even the pyridine nitrogen itself can influence the site of deprotonation. The relative directing ability of these groups would determine the regiochemical outcome of the reaction. The hydroxymethyl group, after deprotonation of the alcohol, can be a potent DMG. The methylsulfanyl group is also known to direct ortho-lithiation. The pyridine nitrogen generally directs lithiation to the C2 and C6 positions.

Given the substitution pattern of the target molecule, several outcomes are possible depending on the reaction conditions and the specific organolithium base used. The C4 position is ortho to both the 5-methyl group (which can be deprotonated at the benzylic position) and the 3-hydroxymethyl group. The C2 position is adjacent to the pyridine nitrogen. The methyl group of the methylsulfanyl substituent could also potentially be deprotonated. Predicting the precise outcome without experimental data is challenging due to the competing directing effects. However, DoM represents a plausible and potentially effective method for introducing a wide range of functional groups onto the pyridine ring of this molecule.

Table 1: Plausible Directed ortho-Metalation Reactions of this compound

| Directing Group | Position of Lithiation | Electrophile (E+) | Product |

| -CH₂OH | C4 | CO₂ | 4-carboxy-(5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

| -SCH₃ | C5 (methyl) | (CH₃)₃SiCl | (5-(trimethylsilyl)methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

| Pyridine N | C2 | I₂ | (2-iodo-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. pearson.comresearchgate.netirjms.com The reaction is facilitated by the presence of strong electron-withdrawing groups and a good leaving group on the ring. The pyridine nitrogen atom inherently makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, thus activating them towards nucleophilic attack. irjms.comstackexchange.com

However, "this compound" is not well-suited for direct SNAr reactions. Firstly, it lacks a suitable leaving group such as a halide at an activated position (C2, C4, or C6). Secondly, the substituents present—methyl and methylsulfanyl groups—are electron-donating, which counteracts the electron-withdrawing effect of the pyridine nitrogen and deactivates the ring towards nucleophilic attack. For an SNAr reaction to occur on this molecule, it would first need to be modified, for example, by introducing a halogen at the C2 or C4 position. Even then, the presence of the electron-donating groups would likely necessitate harsh reaction conditions. Lewis acid activation of the pyridine ring could potentially facilitate such reactions under milder conditions. nih.govbath.ac.ukresearchgate.net

Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds and are widely applied to the functionalization of pyridines. organic-chemistry.orgnih.govorganic-chemistry.orgmasterorganicchemistry.comsynarchive.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium, nickel, or copper catalyst. For "this compound" to participate in these reactions, it would first need to be converted to a suitable precursor, most commonly by introducing a halogen (e.g., Br, I) or a triflate group onto the pyridine ring. The position of this leaving group would dictate the site of new bond formation.

Suzuki Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide or triflate. If, for instance, a bromine atom were introduced at the C2 position of the target molecule, a subsequent Suzuki coupling could be used to introduce a variety of aryl, heteroaryl, or vinyl groups at that position. nih.gov

Heck Reaction: The Heck reaction couples an organic halide or triflate with an alkene. organic-chemistry.orgmasterorganicchemistry.com A halogenated derivative of "this compound" could be coupled with various alkenes to introduce alkenyl substituents.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide or triflate. wikipedia.orgacs.orgnih.govnih.gov This would be a valuable method for introducing alkynyl groups onto the pyridine ring of a suitably functionalized precursor.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for an organic halide or triflate. synarchive.comresearchgate.net It is known for its tolerance of a wide range of functional groups.

The efficiency and success of these cross-coupling reactions would be influenced by the electronic and steric effects of the existing methyl, methylsulfanyl, and hydroxymethyl groups.

Table 2: Hypothetical Cross-Coupling Reactions of a Halogenated Derivative

| Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki | (2-bromo-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol | Phenylboronic acid | Pd(PPh₃)₄, base | (2-phenyl-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

| Heck | (4-iodo-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol | Styrene | Pd(OAc)₂, PPh₃, base | (4-styryl-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

| Sonogashira | (2-bromo-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, base | (2-(phenylethynyl)-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

| Stille | (4-triflyloxy-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol | Vinyltributyltin | Pd(PPh₃)₄ | (4-vinyl-5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol |

Conjugate addition reactions, such as the Michael addition, involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other Michael acceptor. rsc.orgrsc.org "this compound" itself is not a Michael acceptor and therefore would not directly participate in conjugate addition reactions as the electrophile. However, it could potentially be a precursor to a nucleophile for such a reaction. For example, deprotonation of the methyl group at the C5 position via DoM could generate a nucleophilic species that could, in principle, add to a Michael acceptor. Alternatively, activation of the pyridine ring with a Lewis acid can facilitate conjugate addition of nucleophiles to vinylpyridines. nih.govbath.ac.uk

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enol or enolate with a carbonyl compound. mdpi.com For "this compound" to participate in an aldol-type reaction, the hydroxymethyl group would first need to be oxidized to the corresponding aldehyde, (5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde). This aldehyde could then serve as the electrophilic partner in an aldol (B89426) reaction with an enolate or as the precursor to an enolate (if a proton alpha to the formyl group could be removed, which is not possible in this case). More plausibly, it would react with a ketone or another enolizable carbonyl compound in a Claisen-Schmidt condensation to form an α,β-unsaturated carbonyl compound. researchgate.net

Cycloaddition and Rearrangement Reactions

While specific studies on the cycloaddition and rearrangement reactions of this compound are not extensively documented in publicly available literature, its structural features suggest potential reactivity in these types of transformations. The pyridine ring, substituted with electron-donating methyl and methylsulfanyl groups, can influence the electronic properties of the aromatic system and its participation in cycloaddition reactions.

The pyridine moiety can potentially act as a diene or a dienophile in Diels-Alder reactions, although the aromaticity of the ring system makes this energetically unfavorable compared to carbocyclic dienes. More plausible are 1,3-dipolar cycloaddition reactions where the pyridine ring acts as the 2π component. For instance, in reactions with azomethine ylides, nitrones, or nitrile oxides, the double bonds of the pyridine ring could serve as dipolarophiles. The substitution pattern on the pyridine ring would be expected to direct the regioselectivity of such cycloadditions. Research on other substituted pyridines has shown their capability to participate in [3+2] cycloaddition reactions. mdpi.com For example, nitropyridines have been shown to react with N-methyl azomethine ylide. mdpi.com

Rearrangement reactions of pyridine derivatives are also known, often promoted by heat, light, or catalysts. For a molecule like this compound, rearrangements could potentially involve the substituents. For example, under certain conditions, a Smiles rearrangement might be conceivable if a suitable nucleophile were introduced into the molecule. Additionally, rearrangements involving the exocyclic methanol group, such as its conversion to a different functional group followed by skeletal reorganization, could be explored.

Below is a hypothetical data table illustrating potential cycloaddition reactions.

| Reaction Type | Dipole/Diene | Potential Product | Hypothetical Conditions |

| 1,3-Dipolar Cycloaddition | N-methyl azomethine ylide | Pyrrolidine-fused pyridine derivative | Thermal or photochemical activation |

| Diels-Alder Reaction | Maleic anhydride | Bicyclic adduct (low yield expected) | High temperature and pressure |

Photochemical and Electrochemical Transformations

The photochemical and electrochemical behavior of this compound can be inferred from the general principles of photochemistry and electrochemistry of heterocyclic compounds. The presence of the pyridine ring, a heteroaromatic system, along with the methylsulfanyl and methanol functional groups, provides sites for photoinduced and electrochemical activity.

The pyridine core of this compound can absorb UV light, leading to excited states that can undergo various photochemical reactions. These can include isomerizations, rearrangements, or reactions with other molecules. The substituents would play a significant role in the nature and efficiency of these photoreactions.

In the context of modern synthetic chemistry, the compound could potentially participate in photoredox catalysis. acs.org Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. acs.org The pyridine moiety could act as a ligand for a photocatalytically active metal center or could itself be involved in electron transfer processes. For instance, it could be oxidized or reduced by an excited-state photocatalyst to generate a radical cation or radical anion, which could then undergo further reactions.

The methylsulfanyl group is of particular interest in this regard. Thioethers are known to be susceptible to oxidation, and a photoinduced SET process could lead to the formation of a sulfur-centered radical cation. This reactive intermediate could then participate in a variety of bond-forming reactions. Similarly, the methanol group could be a site for hydrogen atom transfer or oxidation under photoredox conditions.

A hypothetical photoredox catalytic cycle involving this compound is presented below.

| Catalyst | Light Source | Proposed Intermediate | Potential Transformation |

| Ru(bpy)₃²⁺ or Ir(ppy)₃ | Blue LED | Pyridine radical cation or sulfur-centered radical | C-C or C-heteroatom bond formation |

| Eosin Y | Green LED | Oxidized methanol group | Conversion to an aldehyde |

Electroorganic synthesis offers an alternative, reagent-free method for effecting redox reactions. The electrochemical behavior of this compound would be characterized by its oxidation and reduction potentials.

The methylsulfanyl group is typically easier to oxidize than the pyridine ring or the methanol group. Anodic oxidation would likely lead to the formation of a sulfoxide or sulfone. This transformation is a common electrochemical process for thioethers. The pyridine ring itself can be reduced at a cathode, typically leading to di- or tetrahydro-pyridine derivatives. The specific outcome would depend on the electrode material, solvent, and supporting electrolyte.

The methanol group can also be oxidized electrochemically to an aldehyde or a carboxylic acid. The selectivity of this oxidation would depend on the reaction conditions. Electroorganic synthesis could thus provide a controlled way to modify the functional groups of this compound without the need for chemical oxidants or reductants.

A summary of potential electroorganic transformations is provided in the table below.

| Electrochemical Method | Electrode | Potential Product | Reaction Type |

| Anodic Oxidation | Platinum or Carbon | (5-Methyl-6-methylsulfinyl-pyridin-3-yl)-methanol | Oxidation of thioether |

| Cathodic Reduction | Lead or Mercury | Dihydropyridine (B1217469) derivative | Reduction of pyridine ring |

| Anodic Oxidation | Graphite | 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde | Oxidation of primary alcohol |

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 6 Methylsulfanyl Pyridin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (5-Methyl-6-methylsulfanyl-pyridin-3-yl)-methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, supplemented by theoretical predictions, offers a complete assignment of its proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) spectra.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring are expected to appear as two distinct signals, likely doublets, due to coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the methyl, methylsulfanyl, and methanol (B129727) substituents. The methylene (B1212753) protons of the methanol group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, while the methyl protons of the methyl and methylsulfanyl groups would each present as sharp singlets.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The chemical shifts of the pyridine ring carbons are diagnostic of the substitution pattern. The presence of the electron-donating methyl and methylsulfanyl groups and the electron-withdrawing nature of the nitrogen atom within the ring will dictate the specific chemical shifts. The carbon of the methanol group is expected in the aliphatic region, as are the carbons of the methyl and methylsulfanyl groups.

While ¹⁵N NMR is less commonly performed due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it can provide valuable information about the electronic environment of the pyridine nitrogen. The chemical shift of the nitrogen atom in this compound would be influenced by the cumulative electronic effects of the substituents on the ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ~2.0 |

| H-4 | 7.5 - 7.7 | d | ~2.0 |

| -CH₂OH | 4.6 - 4.8 | s | - |

| -OH | Variable | br s | - |

| 5-CH₃ | 2.3 - 2.5 | s | - |

| 6-SCH₃ | 2.5 - 2.7 | s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 139 |

| C-4 | 138 - 142 |

| C-5 | 130 - 134 |

| C-6 | 158 - 162 |

| -CH₂OH | 60 - 64 |

| 5-CH₃ | 17 - 20 |

| 6-SCH₃ | 14 - 17 |

Predicted ¹⁵N NMR Data for this compound

| Nitrogen | Predicted Chemical Shift (δ, ppm) |

| N-1 | -70 to -100 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. For this compound, a cross-peak between the signals of the two aromatic protons (H-2 and H-4) would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl, methylene, and aromatic CH groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For instance, NOE correlations might be observed between the 5-CH₃ protons and the H-4 proton, as well as between the 6-SCH₃ protons and the H-2 proton, providing insights into the preferred conformation of the molecule.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The methylsulfanyl group attached to the pyridine ring may exhibit restricted rotation around the C-S bond. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could potentially reveal information about the rotational barrier of this group. At lower temperatures, the rotation might become slow enough on the NMR timescale to result in the observation of distinct signals for different conformers, or broadening of the methylsulfanyl proton signal. Analysis of these spectral changes can allow for the calculation of the activation energy for this rotational process. Similarly, the rotation of the methanol group could also be investigated.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Characterization

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and methylene groups would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would likely be observed around 1050-1150 cm⁻¹. The C-S stretching vibration of the methylsulfanyl group is typically weaker and may appear in the 600-800 cm⁻¹ range.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=C / C=N ring stretch | 1400 - 1600 | Medium to Strong |

| CH₃ bend | ~1450, ~1375 | Medium |

| CH₂ bend | ~1465 | Medium |

| C-O stretch | 1050 - 1150 | Strong |

| C-S stretch | 600 - 800 | Weak to Medium |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy provides complementary information to FTIR. While polar bonds with a large change in dipole moment during vibration are strong in the IR, non-polar bonds and symmetric vibrations often give rise to strong Raman signals. The Raman spectrum of this compound would be particularly useful for observing the symmetric breathing modes of the pyridine ring, which typically appear as a strong, sharp band in the 990-1050 cm⁻¹ region. The C-S stretching vibration, which can be weak in the FTIR, may show a more prominent signal in the Raman spectrum. The C-H stretching vibrations will also be present. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=C / C=N ring stretch | 1400 - 1600 | Medium |

| Ring Breathing Mode | 990 - 1050 | Strong |

| C-S stretch | 600 - 800 | Medium |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. The following subsections detail the expected outcomes from various mass spectrometric analyses of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. The molecular formula of this compound is C₈H₁₁NOS.

Based on the atomic masses of the constituent elements (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915, Sulfur: 31.972071), the theoretical exact mass of the neutral molecule can be calculated. For the protonated molecule ([M+H]⁺), which is commonly observed in electrospray ionization (ESI), the precise m/z value would be determined.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₈H₁₁NOS | 169.0561 |

| [M+H]⁺ | C₈H₁₂NOS⁺ | 170.0639 |

| [M+Na]⁺ | C₈H₁₁NNaOS⁺ | 192.0459 |

| [M+K]⁺ | C₈H₁₁KNOS⁺ | 208.0198 |

This high level of mass accuracy from HRMS would allow for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, the protonated molecule ([M+H]⁺, m/z 170.0639) would be selected and subjected to collision-induced dissociation (CID).

The expected fragmentation pathways would likely involve the cleavage of the more labile bonds, such as the C-S, C-O, and C-C bonds of the substituents.

Predicted Fragmentation Pathways:

Loss of the methylsulfanyl group (-SCH₃): This would result in a significant fragment ion.

Loss of the methanol group (-CH₂OH): Cleavage of the bond between the pyridine ring and the methanol group would be a probable fragmentation route.

Loss of water (-H₂O): The presence of the hydroxyl group makes the loss of a water molecule a common fragmentation pathway.

Cleavage of the pyridine ring: At higher collision energies, the stable aromatic ring may undergo fragmentation.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₈H₁₁NOS+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |

| 170.0639 | [M+H - H₂O]⁺ | H₂O | 152.0534 |

| 170.0639 | [M+H - CH₃S]⁺ | CH₃S | 123.0503 |

| 170.0639 | [M+H - CH₂OH]⁺ | CH₂OH | 139.0377 |

| 152.0534 | [M+H - H₂O - CH₃]⁺ | CH₃ | 137.0300 |

The specific fragmentation pattern observed would serve as a fingerprint for the compound, allowing for its confident identification and structural confirmation.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would need to be sufficiently volatile and thermally stable. Derivatization of the hydroxyl group might be necessary to improve its chromatographic behavior. GC-MS would be effective in separating this compound from volatile impurities and starting materials from a synthesis reaction. The resulting mass spectrum for the chromatographic peak corresponding to the compound would confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for this compound, as it does not require the analyte to be volatile. Reversed-phase HPLC coupled with an ESI-MS source would be the method of choice. This setup would allow for the separation of the target compound from non-volatile impurities, byproducts, and unreacted reagents. The mass spectrometer would provide mass-to-charge ratio information for each eluting peak, enabling the purity of the this compound to be accurately determined.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. If successful, this technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the orientation of the methylsulfanyl and methanol substituents relative to the pyridine ring.

Absolute structure: For chiral crystals, the absolute stereochemistry could be determined.

This data would provide unequivocal proof of the compound's chemical structure.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. An analysis of the crystal structure of this compound would reveal these interactions.

Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are hydrogen bond acceptors. It is highly probable that a network of intermolecular hydrogen bonds would be a dominant feature of the crystal packing. O-H···N and O-H···O hydrogen bonds are expected to be present, linking the molecules into chains, sheets, or a three-dimensional network.

van der Waals Forces: Weaker van der Waals forces, including dipole-dipole interactions and London dispersion forces, would also play a role in the crystal packing. The sulfur atom in the methylsulfanyl group could also participate in specific non-covalent interactions.

The comprehensive analysis of these intermolecular interactions would provide a deep understanding of the solid-state structure of this compound and how its molecular features dictate its crystalline architecture.

Polymorphism and Co-crystallization Studies